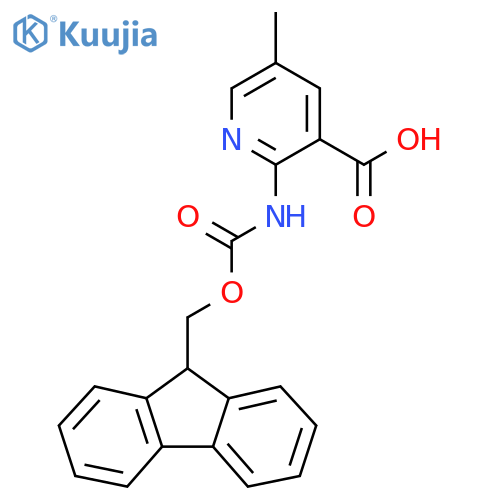Cas no 2580223-60-3 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid)

2580223-60-3 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid
- 2580223-60-3
- EN300-27729632
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid
-
- インチ: 1S/C22H18N2O4/c1-13-10-18(21(25)26)20(23-11-13)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27)
- InChIKey: FKUNZMBQMMFJCL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C(=O)O)=CC(C)=CN=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 374.12665706g/mol
- どういたいしつりょう: 374.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27729632-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 10.0g |
$6635.0 | 2025-03-19 | |
| Enamine | EN300-27729632-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
| Enamine | EN300-27729632-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 5g |
$4475.0 | 2023-09-10 | ||
| Enamine | EN300-27729632-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
| Enamine | EN300-27729632-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
| Enamine | EN300-27729632-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
| Enamine | EN300-27729632-10g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 10g |
$6635.0 | 2023-09-10 | ||
| Enamine | EN300-27729632-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-27729632-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
| Enamine | EN300-27729632-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylpyridine-3-carboxylic acid |
2580223-60-3 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
2580223-60-3 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylpyridine-3-carboxylic acid) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 61389-26-2(Lignoceric Acid-d4)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
